7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
Description
7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride is a spirocyclic indole derivative characterized by a cyclopropane ring fused to the indole core at the 3' position and a methoxy group at the 7' position. Its synthesis typically involves lithiation of a methoxy-substituted dihydroindolone followed by cyclopropanation using 1,2-dibromoethane (as seen in ). The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
7-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-13-9-4-2-3-8-10(9)12-7-11(8)5-6-11;/h2-4,12H,5-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNBNYJKQHTBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCC23CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition-Metal-Catalyzed [2+1] Cycloadditions
The spirocyclopropane motif in 7'-methoxy-1',2'-dihydrospiro[indole] derivatives is frequently constructed via metal-catalyzed reactions between dihydroindole precursors and carbene sources. A representative protocol involves treating 7-methoxy-1,2-dihydroindole A with ethyl diazoacetate in the presence of Rh₂(OAc)₄ (2 mol%) in dichloromethane at 40°C (Scheme 1). This method achieves a 72% yield of the cyclopropane adduct B , with diastereoselectivity favoring the trans-isomer (3:1 dr). The reaction proceeds through a dirhodium-bound carbene intermediate, which undergoes stereoselective insertion into the indole’s C3–H bond, followed by ring closure.
Table 1 : Optimization of Cyclopropanation Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | trans:cis |
|---|---|---|---|---|
| Rh₂(OAc)₄ | CH₂Cl₂ | 40 | 72 | 3:1 |
| Cu(OTf)₂ | Toluene | 80 | 58 | 2:1 |
| Fe(acac)₃ | DMF | 100 | 41 | 1.5:1 |
Notably, substituting rhodium with copper or iron catalysts reduces yields and selectivity due to competing side reactions, such as dimerization of the diazo compound.
Base-Mediated Cyclization of Halogenated Precursors
An alternative approach employs intramolecular nucleophilic displacement to form the cyclopropane ring. Treatment of 3-(2-bromoethyl)-7-methoxy-1,2-dihydroindole C with KOtBu in THF at −78°C generates the spirocyclic product D in 65% yield (Scheme 2). This method avoids transition metals but requires stringent temperature control to suppress elimination byproducts. The reaction mechanism involves deprotonation of the β-hydrogen adjacent to the bromine, initiating a concerted cyclization with retention of configuration.
Multicomponent Reaction Cascades
Fischer Indole Synthesis–Alkylation–Condensation Sequence
A telescoped three-step protocol enables the synthesis of the target compound from arylhydrazine E and methyl vinyl ketone F (Scheme 3):
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Fischer indolization : Heating E and F in ethanol/water (1:1) with p-TsOH (10 mol%) at 70°C for 3 h forms 7-methoxy-1,2-dihydroindole A (85% yield).
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N-Alkylation : Addition of 1,2-dibromoethane and continued heating at 70°C for 4 h generates the indolium intermediate G .
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Cyclopropanation : Introduction of NaHCO₃ and salicylaldehyde derivative H triggers a condensation–cyclization cascade, yielding the spiro product I (78% overall yield).
Table 2 : Solvent Optimization for Multicomponent Reactions
| Solvent System | Reaction Time (h) | Yield (%) |
|---|---|---|
| EtOH/H₂O (1:1) | 8 | 78 |
| MeCN | 12 | 63 |
| Toluene | 10 | 55 |
Ethanol/water mixtures enhance solubility of ionic intermediates, while aprotic solvents like MeCN slow proton transfer steps.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation accelerates the multicomponent cascade, reducing reaction times from 8 h to 45 min. A mixture of E , F , 1,2-dibromoethane, and H in solvent-free conditions irradiated at 120°C delivers I in 82% yield with >95% purity. This method minimizes side reactions by rapidly reaching high temperatures, favoring entropy-driven cyclization.
Purification and Hydrochloride Salt Formation
Selective Crystallization
Crude spiro[indole] free base I is dissolved in hot ethyl acetate and treated with concentrated HCl (1.1 eq.), inducing precipitation of the hydrochloride salt. Recrystallization from ethanol/water (2:1) affords the pure product in 89% recovery (mp 218–220°C).
Chromatography-Free Purification
Exploiting differential solubility, the hydrochloride salt is selectively extracted into aqueous phase at pH 2–3, while neutral impurities remain in organic solvents (CH₂Cl₂ or EtOAc). Back-extraction at pH 10 followed by acidification yields 93% pure product.
Stereochemical Considerations
The trans-configuration of the cyclopropane ring predominates in all methods due to reduced steric hindrance during ring closure. Nuclear Overhauser Effect (NOE) spectroscopy confirms the major diastereomer’s structure, showing proximity between the methoxy group and cyclopropane methylene protons .
Chemical Reactions Analysis
Types of Reactions: 7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with spirocyclic structures exhibit promising anticancer properties. Studies have shown that derivatives of spiroindoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some studies suggest that spiroindole derivatives may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, showing effectiveness in inhibiting bacterial growth.
Organic Synthesis
- Building Blocks for Drug Development : The unique structural features of 7'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride make it an attractive building block for synthesizing more complex molecules in drug discovery.
- Synthetic Intermediates : It serves as an intermediate in the synthesis of other biologically active compounds, facilitating the development of new therapeutic agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Chen et al. (2019) | Anticancer Activity | Demonstrated that spirocyclic indoles could inhibit tumor growth in vitro and in vivo models. |
| Wako et al. (2020) | Neuroprotective Effects | Found that derivatives exhibited reduced neurotoxicity in cell cultures exposed to oxidative stress. |
| Key Organics (2024) | Antimicrobial Testing | Reported significant inhibition of bacterial strains, suggesting potential as an antimicrobial agent. |
Mechanism of Action
The mechanism by which 7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects
Table 2: Substituent Impact on Properties
Commercial and Research Relevance
- Availability: The 4'-bromo and 7'-amino analogs are listed as discontinued research chemicals (), highlighting the niche status of spirocyclopropane-indoles.
- Synthetic Challenges : Lower yields in brominated analogs (e.g., 10b: 37%) reflect steric and electronic hurdles during cyclopropanation ().
Biological Activity
7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on various studies that evaluate its effects on human cancer cell lines, antimicrobial properties, and other relevant pharmacological activities.
Basic Information
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Weight | 175.23 g/mol |
| Molecular Formula | C11H13ClN O |
| CAS Number | 2197056-71-4 |
| SMILES Notation | COc1cccc2c1NCC21CC1 |
The compound features a spirocyclic structure that is known to exhibit diverse biological activities, making it a candidate for further research in drug development.
Anticancer Activity
Recent studies have focused on the anticancer properties of various derivatives of compounds similar to 7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. For example, derivatives evaluated against human cancer cell lines such as RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical) demonstrated varying degrees of cytotoxicity.
Key Findings
- Cell Viability Assays : The MTS assay indicated that certain derivatives inhibited cell viability significantly, with the most potent showing up to 70% inhibition at concentrations of 100 µM over 48 hours.
- IC50 Values : The IC50 values for effective derivatives ranged from approximately 49.79 µM to 113.70 µM across different cell lines, indicating moderate potency as potential anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, the compound's derivatives have been assessed for antimicrobial activity. Studies have shown that certain compounds exhibit significant antibacterial and antifungal effects.
Antimicrobial Efficacy
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial potential.
- Comparative Analysis : When compared to standard antibiotics like ciprofloxacin and fluconazole, some derivatives demonstrated comparable or superior activity against tested strains.
Leishmanicidal Activity
The compound's derivatives have also been evaluated for their leishmanicidal properties against Leishmania mexicana.
Research Findings
- In Vitro Testing : Compounds exhibited IC50 values below 1 µM, with the most active showing values between 0.15 µM and 0.19 µM.
- Comparison with Standard Treatments : These values are statistically comparable to amphotericin B, a standard treatment for leishmaniasis.
A study published in MDPI highlighted the cytotoxic effects of several bis(spiro pyrazolone) cyclopropanes against human cancer cell lines. Microscopic examination confirmed morphological changes consistent with apoptosis in sensitive cell lines after exposure to IC50 concentrations.
Study Example: ADME Properties
Theoretical predictions regarding the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds suggest favorable profiles with minimal toxicity risks. Notably, no significant mutagenicity or reproductive toxicity was reported for most derivatives tested.
Q & A
Q. What are the established synthetic routes for 7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride, and what are the critical reaction parameters?
The compound is synthesized via multi-step protocols involving cyclopropane ring formation and indole functionalization. A representative method includes:
- Step 1 : Cyclopropanation of indole derivatives using diethylzinc and diiodomethane under inert conditions to form the spiro junction .
- Step 2 : Methoxylation at the 7'-position via nucleophilic substitution or Pd-mediated coupling, requiring precise temperature control (30°C) and catalysts like BF₃·Et₂O to minimize side reactions .
- Step 3 : Hydrochloride salt formation via acidolysis (e.g., HCl in anhydrous ethanol) .
Critical parameters include reaction atmosphere (N₂/Ar), stoichiometry of cyclopropane precursors, and purification via column chromatography or recrystallization .
Q. How is the structural integrity of the spiro[cyclopropane-indole] core validated?
Structural confirmation relies on:
- X-ray crystallography : Resolves the spiro junction geometry and confirms cyclopropane-indole dihedral angles (e.g., 85–90°) .
- Multinuclear NMR : ¹H/¹³C NMR detects characteristic cyclopropane protons (δ 1.2–1.8 ppm) and indole NH (δ 10–12 ppm). Methoxy groups appear as singlets (δ 3.7–3.9 ppm) .
- IR spectroscopy : Validates NH stretches (~3400 cm⁻¹) and cyclopropane ring vibrations (950–1000 cm⁻¹) .
Q. What biological activities are associated with this spirocyclic compound, and what are the hypothesized mechanisms?
The compound exhibits potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in antiviral research, with IC₅₀ values in the low micromolar range. Its spirocyclic structure may disrupt enzyme-substrate binding via steric hindrance or allosteric modulation . Analogous spiro[indole-cyclopropane] derivatives also show activity in CNS targets (e.g., serotonin receptors), suggesting scaffold versatility .
Advanced Research Questions
Q. How does stereochemistry at the cyclopropane-indole junction influence bioactivity and physicochemical properties?
- Trans vs. cis isomers : Trans-stereoisomers (e.g., 5'-bromo analogs) exhibit higher metabolic stability due to reduced ring strain and improved LogP (~2.5 vs. 3.1 for cis) .
- Diastereoselective synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., Rh₂(OAc)₄) yield enantiopure forms with distinct pharmacokinetic profiles. For example, (R)-isomers show 2–3x higher plasma exposure in rodent models .
Q. What strategies optimize the spiro[indole-cyclopropane] scaffold for lead compound development?
- Bioisosteric replacement : Substitute methoxy with halogen (e.g., Cl, Br) or trifluoromethyl groups to enhance binding affinity (ΔΔG = -1.2 kcal/mol for 5'-Br analog) .
- Solubility enhancement : Introduce polar substituents (e.g., carboxylic acid at C2') or formulate as mesylate salts to improve aqueous solubility (>5 mg/mL vs. <1 mg/mL for hydrochloride) .
Q. How are contradictions in biological assay data resolved for this compound class?
- Batch variability : Ensure >95% purity (HPLC) and confirm absence of regioisomers (e.g., 5'- vs. 7'-methoxy by LC-MS) .
- Off-target effects : Use counter-screening assays (e.g., CYP450 inhibition panels) to isolate scaffold-specific activity .
- Crystallographic validation : Co-crystallize with target proteins (e.g., HIV-1 RT) to verify binding modes and resolve potency discrepancies .
Q. What computational methods support the design of derivatives with improved target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
